Methyl 2,2-dimethyl-3-(trifluoromethanesulfonyloxy)propanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,2-dimethyl-3-(trifluoromethanesulfonyloxy)propanoate can be synthesized through a multi-step process involving the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of methyl 2,2-dimethylpropanoate with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is typically carried out at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can help achieve consistent product quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-dimethyl-3-(trifluoromethanesulfonyloxy)propanoate undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonyloxy group is replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form different products depending on the reducing agents and conditions used.
Oxidation Reactions: The compound can also undergo oxidation reactions to form various oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide, while reduction with lithium aluminum hydride can produce an alcohol .
Scientific Research Applications
Methyl 2,2-dimethyl-3-(trifluoromethanesulfonyloxy)propanoate has several applications in scientific research, including:
Biology: The compound can be used in the modification of biomolecules for studying their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2,2-dimethyl-3-(trifluoromethanesulfonyloxy)propanoate involves its ability to act as a strong electrophile due to the presence of the trifluoromethanesulfonyloxy group. This makes it highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
Similar Compounds
Methyl trifluoromethanesulfonate: Another strong methylating reagent commonly used in organic synthesis.
Ethyl trifluoromethanesulfonate: Similar to methyl trifluoromethanesulfonate but with an ethyl group instead of a methyl group.
Uniqueness
Methyl 2,2-dimethyl-3-(trifluoromethanesulfonyloxy)propanoate is unique due to its specific structure, which combines the trifluoromethanesulfonyloxy group with a 2,2-dimethylpropanoate moiety. This combination imparts distinct reactivity and properties, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
methyl 2,2-dimethyl-3-(trifluoromethylsulfonyloxy)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O5S/c1-6(2,5(11)14-3)4-15-16(12,13)7(8,9)10/h4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGPVHJRBMESDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COS(=O)(=O)C(F)(F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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